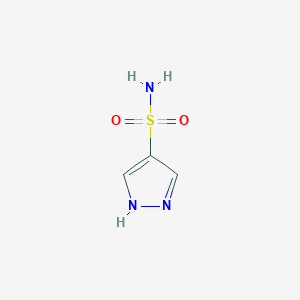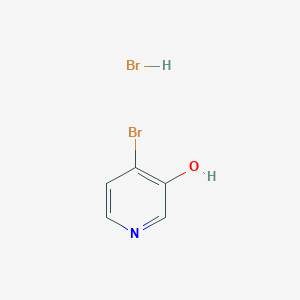![molecular formula C16H21N3O3S B1521174 4-Amino-N-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}benzol-1-sulfonamid CAS No. 1193389-97-7](/img/structure/B1521174.png)
4-Amino-N-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}benzol-1-sulfonamid
Übersicht
Beschreibung
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Sulfonamide, einschließlich Derivaten wie unserer Verbindung von Interesse, wurden historisch als antibakterielle Mittel verwendet, da sie das bakterielle Wachstum hemmen können. Sie wirken, indem sie Para-Aminobenzoesäure (PABA) imitieren, die für das bakterielle Wachstum unerlässlich ist, und so die Synthese von Folat in Bakterien stören . Diese Verbindung könnte auf ihre Wirksamkeit gegen eine Reihe von bakteriellen Infektionen untersucht werden, insbesondere gegen solche, die gegen andere Antibiotika resistent sind.
Hemmung der Carboanhydrase
Sulfonamide sind dafür bekannt, die Carboanhydrase zu hemmen, ein Enzym, das eine entscheidende Rolle bei der Regulierung des pH-Werts und des Flüssigkeitshaushalts in verschiedenen Geweben spielt . Die Erforschung der spezifischen inhibitorischen Wirkungen dieser Verbindung könnte zu neuen Behandlungen für Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit führen.
Hemmung der Dihydrofolat-Synthetase
Dieses Enzym ist ein weiteres Ziel für Sulfonamid-Medikamente, da es am Folatsyntheseweg beteiligt ist. Durch die Hemmung der Dihydrofolat-Synthetase könnte die Verbindung verwendet werden, um Krankheiten wie Malaria und Toxoplasmose sowie bestimmte bakterielle Infektionen zu untersuchen und möglicherweise zu behandeln .
Veterinärmedizin
In der Veterinärmedizin können Sulfonamide wie 4-Amino-N-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}benzol-1-sulfonamid zur Behandlung einer Vielzahl von Tierkrankheiten eingesetzt werden. Sie sind besonders wirksam gegen Magen-Darm- und Atemwegsinfektionen bei Nutztieren .
Studien zur Umwelttoxizität
Sulfonamide sind nicht leicht biologisch abbaubar und können sich in der Umwelt anreichern, was zu einer möglichen Toxizität führt. Diese Verbindung könnte in Umweltstudien verwendet werden, um die Auswirkungen der Sulfonamidkontamination auf Ökosysteme zu beurteilen und Strategien zur Schadensbegrenzung zu entwickeln .
Eigenschaften
IUPAC Name |
4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSJPAPEISVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)



![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)


![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

